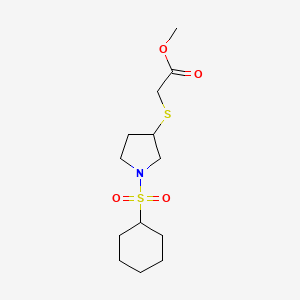Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate
CAS No.: 1795299-12-5
Cat. No.: VC7113523
Molecular Formula: C13H23NO4S2
Molecular Weight: 321.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795299-12-5 |
|---|---|
| Molecular Formula | C13H23NO4S2 |
| Molecular Weight | 321.45 |
| IUPAC Name | methyl 2-(1-cyclohexylsulfonylpyrrolidin-3-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C13H23NO4S2/c1-18-13(15)10-19-11-7-8-14(9-11)20(16,17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 |
| Standard InChI Key | XLUOGXWIJJMXOW-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1CCN(C1)S(=O)(=O)C2CCCCC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—with a cyclohexylsulfonyl group attached to the nitrogen atom and a methyl thioacetate substituent at the 3-position. The sulfonyl group (-SO₂-) contributes to the molecule’s polarity and hydrogen-bonding capacity, while the thioether (-S-) and ester (-COOCH₃) groups influence its lipophilicity and metabolic stability . The cyclohexyl moiety introduces steric bulk, potentially affecting binding interactions in biological systems.
Tautomerism and Conformational Dynamics
Pyrrolidine derivatives often exhibit ring puckering, with the sulfonyl group restricting nitrogen inversion. The thioacetate side chain may adopt multiple conformations, influencing the compound’s reactivity. Molecular modeling of analogous systems suggests that the sulfonyl group stabilizes the chair conformation of the cyclohexyl ring, reducing rotational freedom .
Synthetic Methodologies
Key Synthetic Routes
While no published procedure explicitly describes the synthesis of methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate, a plausible pathway involves sequential functionalization of pyrrolidine:
-
Sulfonylation of Pyrrolidine:
Reaction of pyrrolidine with cyclohexylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(cyclohexylsulfonyl)pyrrolidine. This step parallels methods used for analogous sulfonamide syntheses . -
Thiolation at the 3-Position:
Introduction of a thiol group at the pyrrolidine 3-position could involve radical thiol-ene reactions or nucleophilic substitution using thiourea followed by hydrolysis. -
Esterification with Methyl Bromoacetate:
The thiol intermediate reacts with methyl bromoacetate under basic conditions to form the thioether linkage, completing the synthesis.
Optimization Challenges
Sulfonylation reactions require careful control of stoichiometry to avoid over-sulfonation. The steric hindrance imposed by the cyclohexyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
Physicochemical Properties
Spectral Characterization
Hypothetical spectral data for methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate, inferred from analogs :
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, cyclohexyl CH₂), δ 3.2–3.5 (m, pyrrolidine CH₂), δ 3.7 (s, OCH₃) |
| ¹³C NMR | δ 52.1 (OCH₃), δ 62.3 (SO₂C), δ 170.5 (C=O) |
| IR | 1745 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (SO₂ asym/sym stretch) |
Solubility and Stability
The compound is likely sparingly soluble in water due to the cyclohexyl and thioether groups but soluble in polar aprotic solvents (e.g., DMSO, DMF). The ester group may hydrolyze under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Structural analogs, such as S-substituted quinoxalines, exhibit anticancer activity through thymidylate synthase inhibition . By analogy, methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate may interfere with nucleotide metabolism or protein binding via its sulfonyl and thioether groups.
Molecular Docking Predictions
In silico studies of similar sulfonamide-thioether hybrids suggest moderate binding affinity (Kᵢ ~ 10–100 μM) to enzyme active sites, with the sulfonyl group participating in hydrogen bonding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume